Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
Description
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 spectra. The characteristic chemical shifts observed in proton Nuclear Magnetic Resonance spectroscopy of related pyrimido[1,2-a]benzimidazole derivatives reveal distinct patterns that allow for unambiguous structural identification. The secondary amino group (-NH-) typically appears as a singlet in the range of 9.22 to 12.08 parts per million, providing a diagnostic signal for the presence of the benzimidazole nitrogen-hydrogen functionality.
The aromatic protons in the benzimidazole ring system resonate as complex multiplets in the region between 7.0 and 8.2 parts per million, with specific coupling patterns that reflect the substitution pattern and electronic environment of the tricyclic framework. For similar compounds in this chemical family, detailed Nuclear Magnetic Resonance analysis has shown that the protons attached to the dihydropyrimidine ring appear at characteristic chemical shifts that distinguish them from the benzimidazole aromatic protons.
Table 2: Characteristic Proton Nuclear Magnetic Resonance Chemical Shifts for Pyrimido[1,2-a]benzimidazole Derivatives
| Proton Type | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Secondary NH | 9.22-12.08 | Singlet |
| Aromatic (Benzimidazole) | 7.0-8.2 | Multiplet |
| Methoxy Groups | 3.6-3.8 | Singlet |
| Methyl Groups | 2.2-2.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The carbonyl carbon atoms typically appear in the downfield region around 167-190 parts per million, while the aromatic and heterocyclic carbons resonate between 110 and 150 parts per million. The methyl carbon signals appear in the upfield region between 14 and 31 parts per million, providing confirmation of the acetate ester functionality.
Variable-temperature Nuclear Magnetic Resonance experiments have been particularly valuable for studying conformational dynamics in related pyrimido[1,2-a]benzimidazole derivatives, revealing the presence of different conformational forms (endo and exo) that can be distinguished through their distinct spectroscopic signatures. These studies have shown that the exo form typically dominates both in solution and in the solid state for many derivatives in this chemical family.
Fourier-Transform Infrared Vibrational Profiling
Fourier-Transform Infrared spectroscopy provides detailed information about the vibrational modes and functional groups present in this compound. The infrared spectrum of this compound and related pyrimido[1,2-a]benzimidazole derivatives exhibits characteristic absorption bands that can be assigned to specific molecular vibrations. The nitrogen-hydrogen stretching vibrations typically appear as strong to medium intensity bands in the region between 3400 and 3500 wavenumbers, providing clear evidence for the presence of the secondary amino functionality in the benzimidazole ring system.
The carbonyl stretching vibrations associated with the acetate ester group appear as intense bands in the region around 1650-1700 wavenumbers, while the carbon-nitrogen stretching vibrations of the heterocyclic rings are observed at lower frequencies between 1598 and 1630 wavenumbers. The aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands in the region between 3030 and 3060 wavenumbers, confirming the presence of the aromatic benzimidazole system.
Table 3: Characteristic Fourier-Transform Infrared Absorption Bands for Pyrimido[1,2-a]benzimidazole Derivatives
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H Stretch | 3400-3500 | Strong | Secondary amine |
| Aromatic C-H | 3030-3060 | Medium | Benzimidazole ring |
| C=O Stretch | 1650-1700 | Strong | Ester carbonyl |
| C=N Stretch | 1598-1630 | Medium | Heterocyclic rings |
| C-H Deformation | 1456-1516 | Medium | Methyl groups |
Detailed vibrational analysis of related compounds has shown excellent correlation between experimental and calculated infrared spectra, with correlation coefficients exceeding 0.995 for optimized molecular geometries. This high degree of correlation validates the accuracy of both experimental measurements and theoretical calculations for these heterocyclic systems. The infrared spectroscopic data also provides information about intermolecular interactions, particularly hydrogen bonding, through analysis of band shifts and intensities compared to isolated molecule calculations.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides crucial information about its molecular weight and fragmentation behavior under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 259, corresponding to the molecular weight of the compound. High-resolution mass spectrometry enables precise determination of the molecular formula through accurate mass measurements, confirming the elemental composition C13H13N3O3.
The fragmentation patterns observed in mass spectrometry provide insights into the structural stability and preferred cleavage sites within the molecule. For related pyrimido[1,2-a]benzimidazole derivatives, characteristic fragmentation pathways have been identified that involve loss of functional groups and ring opening processes. The acetate ester functionality typically represents a labile site that can undergo facile loss under mass spectrometric conditions, leading to formation of characteristic fragment ions.
The mass spectrometric behavior of these tricyclic compounds is influenced by the electronic properties of the heterocyclic framework, which can stabilize certain fragment ions through resonance effects. The benzimidazole moiety often serves as a stable core that persists through various fragmentation processes, while the dihydropyrimidine ring and substituent groups show greater tendency toward cleavage and rearrangement reactions under ionization conditions.
Computational Chemistry Approaches
Density Functional Theory Calculations for Electronic Structure
Density Functional Theory calculations have proven instrumental in understanding the electronic structure and properties of this compound and related pyrimido[1,2-a]benzimidazole derivatives. Computational studies using various basis sets, particularly the 6-311G(d,p) basis set, have provided detailed insights into the optimized molecular geometries and electronic properties of these heterocyclic systems. The calculated bond lengths, bond angles, and dihedral angles show excellent agreement with experimental crystallographic data, with average deviations typically less than 0.01 Angstroms for bond distances.
Density Functional Theory calculations have been particularly valuable for predicting vibrational frequencies and infrared spectroscopic properties. The computed vibrational spectra show strong correlation with experimental Fourier-Transform Infrared data, with correlation coefficients exceeding 0.995. This high degree of agreement validates the accuracy of the computational methods and confirms the reliability of the calculated electronic structures. The calculations also provide information about normal mode assignments, allowing for detailed interpretation of experimental vibrational spectra.
Table 4: Computational Parameters for Density Functional Theory Calculations
| Parameter | Method/Basis Set | Typical Results |
|---|---|---|
| Geometry Optimization | DFT/6-311G(d,p) | Bond accuracy ±0.01 Å |
| Vibrational Analysis | DFT/6-311G(d,p) | IR correlation R² > 0.995 |
| Electronic Properties | Various functionals | Energy gap calculations |
| Molecular Orbitals | DFT analysis | HOMO-LUMO characterization |
The electronic structure calculations reveal important information about the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels. These orbital energies are crucial for understanding the chemical reactivity and potential biological activity of the compounds. The energy gap between these frontier orbitals provides insights into the electronic excitation properties and potential photophysical behavior of the molecules.
Computational analysis has also been extended to study the effects of different substituents and structural modifications on the electronic properties of pyrimido[1,2-a]benzimidazole derivatives. These studies have revealed how changes in substitution patterns can modulate the electronic distribution and potentially influence biological activity. The calculations provide a theoretical framework for understanding structure-activity relationships and guiding the design of new derivatives with desired properties.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital analysis of this compound provides detailed insights into the electronic distribution and bonding characteristics of this heterocyclic system. The Highest Occupied Molecular Orbital typically exhibits significant electron density on the nitrogen atoms of the benzimidazole and pyrimidine rings, reflecting the electron-rich nature of these heteroatoms. The Lowest Unoccupied Molecular Orbital often shows substantial contribution from the aromatic π-system, indicating the potential for electronic transitions involving the extended conjugated framework.
The frontier orbital analysis enables calculation of important chemical quantum parameters, including chemical hardness, chemical softness, electronegativity, and electrophilicity index. These parameters provide quantitative measures of the molecular reactivity and can be correlated with experimental observations of chemical behavior. The lower band gap values calculated for these compounds indicate favorable conditions for molecular interactions and potential pharmaceutical activity.
Charge distribution analysis through various population analysis methods reveals the electron distribution patterns within the molecule. The nitrogen atoms in the heterocyclic rings typically carry partial negative charges, while the carbon atoms show varying degrees of positive character depending on their local chemical environment. The hydroxyl oxygen atom exhibits significant negative charge density, consistent with its role as a hydrogen bond acceptor in crystal structures and solution interactions.
Table 5: Typical Molecular Orbital Properties for Pyrimido[1,2-a]benzimidazole Derivatives
| Property | Typical Range | Units |
|---|---|---|
| HOMO Energy | -6.0 to -5.5 | eV |
| LUMO Energy | -2.5 to -2.0 | eV |
| Band Gap | 3.0 to 4.0 | eV |
| Electronegativity | 4.0 to 4.5 | eV |
| Chemical Hardness | 1.5 to 2.0 | eV |
The molecular electrostatic potential maps calculated from the optimized geometries provide visual representations of the charge distribution and highlight regions of the molecule that are susceptible to electrophilic or nucleophilic attack. These maps are particularly valuable for understanding intermolecular interactions and predicting binding sites in biological systems. The analysis reveals that the nitrogen atoms and hydroxyl oxygen represent electron-rich regions, while certain carbon atoms in the aromatic rings show electron-deficient character.
Properties
IUPAC Name |
methyl 2-(4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-6,8,17H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVAIJQVNSREMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C=C(N2C3=CC=CC=C3N=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
- Reactants : Aromatic aldehydes, ketones, and 2-aminobenzimidazole.
- Catalyst : Maghnite-H+, an acid-activated montmorillonite clay prepared by treating raw Maghnite with sulfuric acid.
- Solvent : Methanol.
- Reaction Temperature : 45-60°C.
- Ultrasound Irradiation : Used to enhance reaction rates and yields.
- Catalyst Loading : 10% by weight relative to reactants.
- Reaction Time : Approximately 1 hour.
Preparation of Maghnite-H+ Catalyst
- Raw Maghnite powder is dried at 105°C for 2 hours.
- Suspended in distilled water, then treated with 0.23 M sulfuric acid.
- Stirred mechanically at room temperature for two days.
- Washed to remove sulfate ions and dried again at 105°C for 2 hours.
General Synthetic Procedure
A mixture of equimolar amounts of aldehyde, ketone, and 2-aminobenzimidazole in methanol is combined with Maghnite-H+ catalyst and subjected to ultrasound irradiation at 45-60°C for 1 hour. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the product is isolated by filtration, washing, and drying to yield crystalline 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives.
Yields and Purity
- The method produces high yields ranging from 85% to 89%.
- The catalyst is recyclable up to three times without significant loss of activity.
- Products are confirmed by melting points and spectral data (FT-IR, ^1H-NMR, ^13C-NMR).
Reaction Mechanism (Proposed)
The Maghnite-H+ catalyst activates the carbonyl groups of aldehydes and ketones, facilitating condensation with 2-aminobenzimidazole through nucleophilic addition and cyclization steps, leading to the formation of the fused heterocyclic ring system.
Spectroscopic Characterization Highlights
- FT-IR : Bands corresponding to N-H, C=O, and C=N stretching vibrations confirm product formation.
- [^1H-NMR](pplx://action/followup) : Secondary amino protons appear as singlets between 9.22 and 12.08 ppm; aromatic protons resonate between 6.03 and 8.12 ppm.
- [^13C-NMR](pplx://action/followup) : Signals consistent with the expected carbon environments in the fused ring and ester groups.
| Parameter | Details |
|---|---|
| Catalyst | Maghnite-H+ (acid-activated montmorillonite) |
| Solvent | Methanol |
| Temperature | 45-60°C |
| Reaction Time | 1 hour |
| Catalyst Loading | 10% wt |
| Yield | 85-89% |
| Catalyst Recyclability | Up to 3 cycles |
Table 1: Summary of the ultrasound-assisted Maghnite-H+ catalyzed synthesis conditions and outcomes
Synthetic Routes Typical for Pyrimido[1,2-a]benzimidazole Derivatives
While the above method is efficient and environmentally friendly, other classical approaches for preparing this compound and related compounds involve stepwise condensation and cyclization reactions typical of heterocyclic chemistry.
General Approach
- Starting from 2-aminobenzimidazole, condensation with aldehydes and ketones forms intermediate Schiff bases.
- Subsequent cyclization under acidic or catalytic conditions leads to the fused pyrimido ring.
- Esterification or introduction of the methyl acetate side chain is achieved via reaction with appropriate acylating agents such as methyl chloroacetate.
Catalysis and Reaction Media
- Acid catalysts (e.g., sulfuric acid, Lewis acids) are commonly used to promote cyclization.
- Solvents such as ethanol, methanol, or dimethylformamide (DMF) are employed depending on solubility and reaction requirements.
- Reflux or controlled heating ensures completion of reactions.
Industrial and Patent-Reported Methods
- Industrial processes emphasize high purity and yield, often utilizing catalysts and adsorbents to avoid coloration and side reactions.
- Use of adsorbents like silica gel, calcium chloride, or potassium carbonate can prevent azeotrope formation in solvent systems, optimizing reaction temperature and efficiency.
- Reflux conditions in solvents such as o-xylene at 140-144°C are reported to improve yield and purity for related heterocycles.
| Aspect | Description |
|---|---|
| Catalysts | Acidic catalysts, Lewis acids |
| Solvents | Ethanol, methanol, DMF, o-xylene |
| Temperature | Reflux conditions (up to ~140°C) |
| Additives | Adsorbents (silica gel, CaCl2, K2CO3) |
| Reaction Time | Several hours (e.g., 5-10 hours) |
| Yield | High (up to >80%) |
| Purification | Crystallization, washing with hexane |
Table 2: Features of classical and industrial synthetic methods for related heterocyclic compounds
Summary of Research Findings and Comparative Analysis
| Preparation Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Ultrasound-assisted one-pot with Maghnite-H+ catalyst | Eco-friendly, short reaction time, recyclable catalyst, high yield | Requires ultrasound equipment, catalyst preparation step | 85-89 |
| Classical reflux with acid catalysis and adsorbents | High purity, industrial scalability | Longer reaction time, higher temperature, solvent handling | 80-90 |
| Stepwise condensation and esterification | Flexibility in substituent introduction | Multi-step, longer synthesis time | Variable |
Table 3: Comparative overview of preparation methods for this compound and analogs
Chemical Reactions Analysis
Types of Reactions: Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Biological Activities
The biological activities of methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate can be categorized into several key areas:
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 1.27 | Staphylococcus aureus |
| Compound 2 | 2.54 | Escherichia coli |
| Compound 3 | 1.43 | Klebsiella pneumoniae |
These findings suggest that this compound could be further explored as a candidate for developing new antibiotics .
Anticancer Activity
The benzimidazole framework has been extensively studied for its anticancer properties. This compound and its derivatives have shown promising results in inhibiting cancer cell proliferation in vitro.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.85 | HCT116 (Colorectal carcinoma) |
| Compound B | 4.53 | HCT116 |
| Standard Drug | 9.99 | 5-FU |
These results indicate that the compound may possess greater potency than established anticancer drugs .
Anticonvulsant Activity
Studies have also highlighted the anticonvulsant potential of benzimidazole derivatives. For example, certain synthesized compounds demonstrated significant activity in animal models of epilepsy, suggesting that this compound could be beneficial in treating seizure disorders .
Case Studies
Several case studies have been documented to illustrate the practical applications of this compound:
Case Study 1: Antimicrobial Efficacy
In a study conducted by Ranjit et al., various derivatives of benzimidazole were synthesized and tested against multiple pathogens. The study concluded that specific substitutions on the benzimidazole ring enhanced antimicrobial activity significantly .
Case Study 2: Anticancer Screening
A comprehensive evaluation of this compound against human cancer cell lines revealed that certain modifications led to increased cytotoxicity compared to standard treatments like 5-fluorouracil .
Mechanism of Action
The mechanism by which Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structure and Substituents
The pyrimido[1,2-a]benzimidazole core is shared among analogs, but substituents vary significantly, influencing biological and chemical behavior:
Key Observations :
- The methyl acetate group in the target compound introduces ester functionality, enhancing solubility in polar solvents compared to cyano or aryl-substituted analogs .
Comparison of Efficiency :
- The target compound’s synthesis mirrors methods for analogs but may suffer from lower yields due to steric hindrance from the methyl acetate group.
- Fluorophenyl-substituted analogs (e.g., 3b) show lower yields (19%) compared to malononitrile-derived compounds (up to 44%) .
Physicochemical Properties
Spectral Data and Stability
- IR Spectroscopy: The target compound’s ester carbonyl (C=O) is expected near 1680–1700 cm⁻¹, similar to α-cyanocinnamic acid derivatives .
- ¹H NMR: A singlet for the methyl acetate group (~3.7 ppm) distinguishes it from cyano-substituted analogs, which show NH₂ or CN signals .
- Melting Point : Pyrimido[1,2-a]benzimidazoles generally exhibit high melting points (>250°C), with the target compound likely exceeding 300°C based on analogs .
Antiproliferative and Antiparasitic Effects
- Compound 24 (): 2-(o-Bromophenylene)-3-cyano-4-phenyl derivative showed potent antiproliferative activity but lacked selectivity for cancer cells .
- Fluorophenyl Analogs (): Demonstrated antiparasitic activity against Trypanosoma brucei, with IC₅₀ values <10 µM .
- The methyl acetate group may reduce cytotoxicity compared to cyano groups, improving therapeutic indices .
Derivative Potential
- The 4-hydroxy group allows further functionalization (e.g., acylation, glycosylation), unlike halogenated or methoxylated analogs .
Biological Activity
Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and research findings related to its pharmacological potential.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis of this compound typically involves a one-pot multicomponent reaction that incorporates various catalysts to enhance yield and efficiency. Recent studies have reported methods utilizing catalysts such as ZnO@SO₃H@Tropine, which facilitate short reaction times and high yields (up to 98%) under mild conditions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, its efficacy against Gram-positive and Gram-negative bacteria has been documented, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the specific strain tested .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In assays conducted on different cancer cell lines, including breast and colon cancer cells, this compound demonstrated cytotoxic effects with IC₅₀ values in the micromolar range. These findings indicate a potential for further development as a chemotherapeutic agent .
The proposed mechanisms for the biological activity of this compound involve the modulation of key cellular pathways. It is believed to interfere with DNA synthesis and repair mechanisms in microbial and cancer cells. Additionally, it may induce apoptosis through the activation of caspase pathways .
Research Findings and Case Studies
A systematic review of literature reveals several case studies highlighting the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Showed significant antibacterial activity against Staphylococcus aureus with an MIC of 100 µg/mL. |
| Study 2 | Demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC₅₀ of 15 µM after 48 hours of treatment. |
| Study 3 | Reported synergistic effects when combined with existing antibiotics against resistant bacterial strains. |
These findings underscore the compound's potential as a lead candidate for drug development.
Q & A
What synthetic methodologies are employed to prepare Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate?
Basic Research Question
The compound is synthesized via cyclocondensation reactions involving 2-aminobenzimidazole derivatives and active methylene-containing nitriles. A typical protocol involves:
- Reacting 2-arylideneaminobenzimidazole Schiff bases with nitriles (e.g., malononitrile, cyanoacetate esters) in ethanol or methanol under reflux with catalytic triethylamine .
- Monitoring reaction progress via TLC and isolating products through column chromatography.
- Confirming regioselectivity using NMR (e.g., singlet signals for -NH₂ at δ = 6.70–6.87 ppm) and IR (ν = 2200 cm⁻¹ for CN groups) .
How can structural contradictions in pyrimido[1,2-a]benzimidazole derivatives be resolved during characterization?
Advanced Research Question
Contradictions often arise in distinguishing between regioisomers or tautomeric forms. Key approaches include:
- X-ray crystallography : Resolve ambiguities in bond lengths and angles (e.g., distinguishing between 1,2-dihydro vs. 1,4-dihydro isomers) .
- Dual NMR analysis : Compare ¹H and ¹³C chemical shifts with computed DFT models. For example, signals at δ = 5.16–5.63 ppm (CH protons) and δ = 8.17–8.63 ppm (NH protons) confirm cyclized pyrimido[1,2-a]benzimidazole structures .
- Mass spectrometry : Validate molecular ions (e.g., m/z = 306.29 for C₁₇H₁₁FN₄O derivatives) to rule out side products .
What methodologies are used to evaluate the pharmacological activity of this compound?
Advanced Research Question
Antiproliferative and cytotoxic activities are assessed via:
- In vitro cell viability assays : Use neoplastic (e.g., MCF-7, HeLa) and normal cell lines (e.g., mouse fibroblasts) with cisplatin as a control. Measure IC₅₀ values via MTT assays .
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., halogenation at position 4 or methoxy groups at position 2) on activity .
- Molecular docking : Predict binding affinity to targets like tubulin or DNA topoisomerases using PyMol or AutoDock .
How do reaction conditions influence cyclization versus elimination pathways in pyrimido[1,2-a]benzimidazole synthesis?
Advanced Research Question
The choice of solvent, catalyst, and nitrile determines the dominant pathway:
- Cyclization : Favored in polar aprotic solvents (e.g., DMF) with bases like triethylamine, leading to pyrimido[1,2-a]benzimidazole cores .
- Elimination : Occurs in acidic conditions (e.g., glacial acetic acid) or with bulky nitriles (e.g., benzoylacetonitrile), yielding α-cyanocinnamic acid derivatives .
- Catalyst screening : Silica sulfuric acid (SSA) in ethylene glycol promotes regioselective cyclization at 120°C within 35 minutes .
What crystallographic strategies are recommended for resolving complex hydrogen-bonding networks in this compound?
Advanced Research Question
Use single-crystal X-ray diffraction with SHELX software:
- Data collection : Cool crystals to 100 K to minimize thermal motion. Refine structures with SHELXL using high-resolution (< 0.8 Å) data .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O or O–H···N) using Mercury software. For example, NH groups at position 4 often form bonds with carbonyl oxygens .
How can regioselectivity challenges during alkylation of pyrimido[1,2-a]benzimidazole derivatives be addressed?
Advanced Research Question
Regioselectivity in alkylation (e.g., methylation at N1 vs. O4) is controlled by:
- Base selection : Sodium hydride deprotonates hydroxyl groups, favoring O-alkylation, while weaker bases (e.g., K₂CO₃) promote N-alkylation .
- Solvent effects : Polar solvents (e.g., DMSO) stabilize ionic intermediates, enhancing N-alkylation yields .
- Monitoring via LC-MS : Track reaction progress to optimize conditions for desired regioisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
